2-Methyl-3-phenyl-2H-indazole
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Overview
Description
2-Methyl-3-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of 2H-indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed reactions, which facilitate the formation of N–N bonds in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproduct formation. Metal-catalyzed synthesis is preferred due to its efficiency and the ability to produce the compound in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions such as halogenation, nitration, sulfonation, alkylation, and acylation are common for indazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles for substitution reactions. Conditions vary depending on the desired reaction, but they often involve the use of catalysts and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, halogenation can introduce halogen atoms into the indazole ring, while nitration can add nitro groups .
Scientific Research Applications
2-Methyl-3-phenyl-2H-indazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in various cellular processes . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-3-phenyl-2H-indazole include other indazole derivatives such as:
- 1H-indazole
- 2H-indazole
- 3-phenyl-1H-indazole
- 2-methyl-1H-indazole
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups on the indazole ring can enhance its interaction with biological targets and improve its pharmacological properties compared to other indazole derivatives .
Properties
CAS No. |
89215-26-9 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-3-phenylindazole |
InChI |
InChI=1S/C14H12N2/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15-16/h2-10H,1H3 |
InChI Key |
HPSPNVPVRJQKHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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